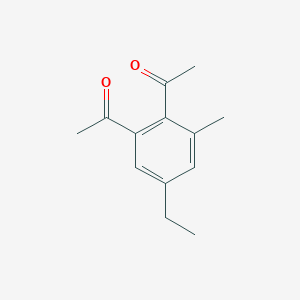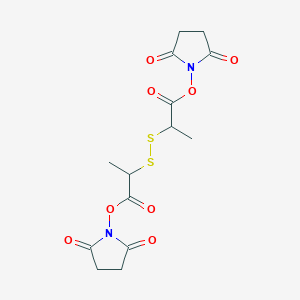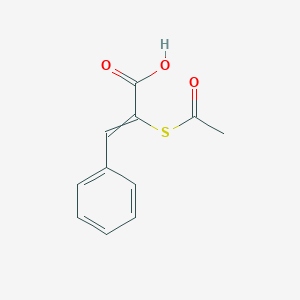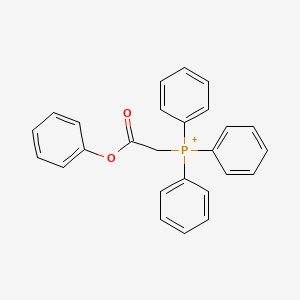
Ethoxy(oxan-3-yl)borinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxy(oxan-3-yl)borinate is a boronic ester compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. Boronic esters are known for their ability to form reversible covalent bonds with diols, making them useful in a range of applications from organic synthesis to materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethoxy(oxan-3-yl)borinate can be synthesized through the reaction of oxan-3-ol with ethyl boronic acid under anhydrous conditions. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethoxy(oxan-3-yl)borinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester back to the corresponding boronic acid.
Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boronic acids.
Substitution: Various substituted boronic esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethoxy(oxan-3-yl)borinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form reversible covalent bonds with diols.
Industry: Utilized in the production of advanced materials, including polymers and sensors.
Wirkmechanismus
The mechanism of action of ethoxy(oxan-3-yl)borinate involves the formation of reversible covalent bonds with diols. This interaction is facilitated by the boron atom, which acts as a Lewis acid, accepting electron pairs from the diol. This property is exploited in various applications, including sensing and drug delivery, where the reversible nature of the bond is advantageous .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison
Ethoxy(oxan-3-yl)borinate is unique due to its cyclic structure, which imparts different reactivity compared to linear boronic acids. This cyclic nature allows for more stable interactions with diols and other nucleophiles, making it particularly useful in applications requiring high specificity and stability .
This compound stands out among boronic esters for its versatility and stability, making it a valuable compound in both research and industrial applications. Its ability to form reversible covalent bonds with diols opens up numerous possibilities for its use in various fields.
Eigenschaften
CAS-Nummer |
104986-33-6 |
|---|---|
Molekularformel |
C7H14BO3- |
Molekulargewicht |
157.00 g/mol |
IUPAC-Name |
ethoxy(oxan-3-yl)borinate |
InChI |
InChI=1S/C7H14BO3/c1-2-11-8(9)7-4-3-5-10-6-7/h7H,2-6H2,1H3/q-1 |
InChI-Schlüssel |
YWUZAEFCCIKPSH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1CCCOC1)([O-])OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)
![Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-](/img/structure/B14332037.png)
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B14332038.png)

![2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate](/img/structure/B14332045.png)
![Carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester](/img/structure/B14332046.png)


![N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide](/img/structure/B14332061.png)

![3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14332066.png)
![5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one](/img/structure/B14332073.png)


